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molecular formula C8H5FIN B3041714 2-Fluoro-4-iodophenylacetonitrile CAS No. 345963-95-3

2-Fluoro-4-iodophenylacetonitrile

Cat. No. B3041714
M. Wt: 261.03 g/mol
InChI Key: ALWAKZAFAKRUNG-UHFFFAOYSA-N
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Patent
US06303785B1

Procedure details

A solution of 2-fluoro4-iodo-phenyl acetonitrile (Intermediate 2, 2.05 g, 7.83 mmol) in ethanol (50 mL and water (15 mL) was treated with potassium hydroxide (3.4 g, 60.7 mmol) and refluxed for 4 h. The volatiles were distilled off in vacuo and the residue was diluted with water and poured into cold, dilute hydrochloric acid and the precipitated solid was filtered. The solid was dissolved in diethyl ether, and the organic solution was dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to afford the title compound a pale yellow solid (1.75 g, 79%/o).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10]#N.[OH2:12].[OH-:13].[K+]>C(O)C>[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10]([OH:13])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)I)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)I)CC#N
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
3.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 h
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
The volatiles were distilled off in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with water
ADDITION
Type
ADDITION
Details
poured into cold, dilute hydrochloric acid
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic solution was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)I)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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